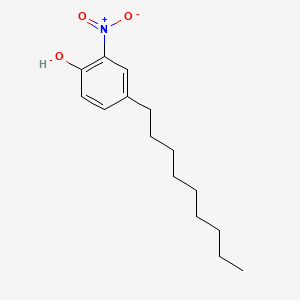

2-Nitro-4-nonylphenol

Description

2-Nitro-4-nonylphenol is a phenolic compound characterized by a nitro group (-NO₂) at the 2-position and a nonyl chain (-C₉H₁₉) at the 4-position of the benzene ring.

Nonylphenols, such as 4-nonylphenol (CAS 104-40-5), are widely recognized as environmental pollutants due to their endocrine-disrupting properties and persistence .

Properties

CAS No. |

62529-25-3 |

|---|---|

Molecular Formula |

C15H23NO3 |

Molecular Weight |

265.35 g/mol |

IUPAC Name |

2-nitro-4-nonylphenol |

InChI |

InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-8-9-13-10-11-15(17)14(12-13)16(18)19/h10-12,17H,2-9H2,1H3 |

InChI Key |

YOXDEECVKSRMRN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

The position of substituents on the phenol ring critically influences physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Compounds and Their Substituents

*Estimated based on structural analogs.

Key Observations:

Lipophilicity and Bioaccumulation: The nonyl chain in this compound and 4-nonylphenol increases hydrophobicity compared to smaller substituents (e.g., -Cl or -NO₂). In contrast, 2-nitrophenol and 2-chloro-4-nitrophenol exhibit higher water solubility due to smaller substituents, reducing their environmental retention .

Toxicity and Environmental Impact: Nitro groups contribute to toxicity via redox cycling and reactive oxygen species generation. For example, 2-nitrophenol is classified as hazardous due to oral toxicity , while 2-chloro-4-nitrophenol is linked to pesticidal activity . 4-Nonylphenol’s endocrine-disrupting effects are well-documented , suggesting that this compound may pose similar or amplified risks due to nitro-functionalization.

Synthetic and Analytical Use: Deuterated analogs (e.g., 4-Nitrophenol-2,3,5,6-d₄, CAS 93951-79-2) and isotopically labeled standards are critical for environmental analysis . this compound could serve as a reference material in pollutant monitoring, similar to 4-nonylphenol ethoxylate standards (CAS 49826-27) .

Stability and Reactivity

- Nitro Group Stability: The nitro group in this compound may render it resistant to biodegradation, akin to 4-nitrophenol (CAS 100-02-7), which is recalcitrant in anaerobic environments .

- Electrophilic Reactivity: The electron-withdrawing nitro group activates the benzene ring for electrophilic substitution. This contrasts with 4-nonylphenol, where the electron-donating nonyl group deactivates the ring .

Regulatory and Handling Considerations

- Hazard Classification: Compounds like 4-nonylphenol and deuterated nitrophenols are marked as hazardous due to toxicity and environmental risks .

- Storage Requirements: Most nitrophenol derivatives require storage at 0–6°C to prevent degradation, as noted for 4-nonylphenol standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.